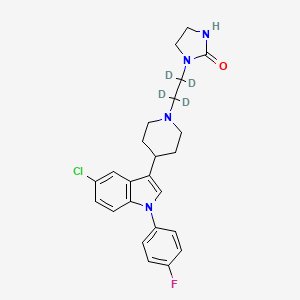

Sertindole-d4

Description

BenchChem offers high-quality Sertindole-d4 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Sertindole-d4 including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C24H26ClFN4O |

|---|---|

Molecular Weight |

445.0 g/mol |

IUPAC Name |

1-[2-[4-[5-chloro-1-(4-fluorophenyl)indol-3-yl]piperidin-1-yl]-1,1,2,2-tetradeuterioethyl]imidazolidin-2-one |

InChI |

InChI=1S/C24H26ClFN4O/c25-18-1-6-23-21(15-18)22(16-30(23)20-4-2-19(26)3-5-20)17-7-10-28(11-8-17)13-14-29-12-9-27-24(29)31/h1-6,15-17H,7-14H2,(H,27,31)/i13D2,14D2 |

InChI Key |

GZKLJWGUPQBVJQ-RYIWKTDQSA-N |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])N1CCNC1=O)N2CCC(CC2)C3=CN(C4=C3C=C(C=C4)Cl)C5=CC=C(C=C5)F |

Canonical SMILES |

C1CN(CCC1C2=CN(C3=C2C=C(C=C3)Cl)C4=CC=C(C=C4)F)CCN5CCNC5=O |

Origin of Product |

United States |

Foundational & Exploratory

Sertindole-d4: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical properties, synthesis, and analysis of Sertindole-d4. It also delves into the compound's mechanism of action and metabolic fate, offering valuable insights for researchers and professionals in the field of drug development.

Core Chemical Properties

Sertindole-d4 is the deuterated form of Sertindole, an atypical antipsychotic medication. The introduction of deuterium isotopes can subtly alter the pharmacokinetic profile of the parent drug, a topic of significant interest in drug development.[1][2][3]

| Property | Value | Source |

| Chemical Name | 1-[2-[4-[5-Chloro-1-(4-fluorophenyl)-1H-indol-3-yl]-1-piperidinyl]ethyl-d4]-2-imidazolidinone | [4] |

| Alternate Names | Serdolect-d4, Zerdol-d4 | [4] |

| CAS Number | 1794737-42-0 | [1][4][5] |

| Molecular Formula | C₂₄H₂₂D₄ClFN₄O | [1][4][5] |

| Molecular Weight | 444.97 g/mol | [1][4][5] |

| Accurate Mass | 444.203 | [5] |

| Appearance | White to off-white solid | |

| Solubility | Soluble in DMSO and Methanol. For obtaining a higher solubility, it is recommended to warm the tube at 37°C and shake it in the ultrasonic bath for a while. | [1] |

| Storage | Store at -20°C. Stock solutions can be stored below -20°C for several months. | [1][2] |

Synthesis and Manufacturing

The synthesis of Sertindole-d4 follows the established synthetic route for Sertindole, with the key difference being the introduction of deuterium atoms in the final alkylation step.

Experimental Protocol: Synthesis of Sertindole-d4

This protocol is adapted from the known synthesis of Sertindole. The deuterated ethyl group is introduced in the final step.

Step 1: N-Arylation of 5-chloroindole

5-chloroindole is reacted with 4-fluorobromobenzene in the presence of a copper catalyst and a base (e.g., potassium carbonate) in a suitable solvent like DMF at elevated temperatures. This Ullmann condensation-type reaction yields 5-chloro-1-(4-fluorophenyl)-1H-indole.

Step 2: Vilsmeier-Haack Formylation

The resulting indole is then formylated at the 3-position using a Vilsmeier reagent (e.g., POCl₃ and DMF) to produce 5-chloro-1-(4-fluorophenyl)-1H-indole-3-carbaldehyde.

Step 3: Reductive Amination

The aldehyde is reacted with piperidin-4-one via reductive amination. This is typically a one-pot reaction where the aldehyde and amine form an intermediate enamine/iminium ion, which is then reduced in situ (e.g., with sodium cyanoborohydride or catalytic hydrogenation) to yield 5-chloro-1-(4-fluorophenyl)-3-(piperidin-4-yl)-1H-indole.

Step 4: N-Alkylation with Deuterated Reagent

The final step involves the N-alkylation of the piperidine nitrogen with a deuterated alkylating agent. 1-(2-chloroethyl-d4)-imidazolidin-2-one is reacted with 5-chloro-1-(4-fluorophenyl)-3-(piperidin-4-yl)-1H-indole in the presence of a base (e.g., potassium carbonate) and a catalyst (e.g., potassium iodide) in a solvent such as methyl isobutyl ketone (MIBK) under reflux to yield Sertindole-d4.

Workflow for Sertindole Synthesis

Caption: Synthetic workflow for Sertindole-d4.

Analytical Methodologies

High-performance liquid chromatography (HPLC) is a robust and widely used method for the analysis of Sertindole and its deuterated analog.

Experimental Protocol: HPLC Analysis of Sertindole-d4

Objective: To determine the purity and concentration of Sertindole-d4 in a sample.

Materials:

-

HPLC system with UV detector

-

C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

-

Mobile Phase: Acetonitrile and phosphate buffer (pH 3.0) in a ratio of 55:45 (v/v)

-

Sertindole-d4 reference standard

-

Sample for analysis

-

Methanol (for sample preparation)

-

Volumetric flasks and pipettes

Procedure:

-

Mobile Phase Preparation: Prepare the phosphate buffer (pH 3.0) and mix with acetonitrile in the specified ratio. Degas the mobile phase before use.

-

Standard Solution Preparation: Accurately weigh a known amount of Sertindole-d4 reference standard and dissolve it in methanol to prepare a stock solution. Prepare a series of working standard solutions of different concentrations by diluting the stock solution with the mobile phase.

-

Sample Preparation: Dissolve the sample containing Sertindole-d4 in methanol. Further dilute with the mobile phase to a concentration within the range of the standard curve.

-

Chromatographic Conditions:

-

Column: C18 reversed-phase

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 20 µL

-

Detection Wavelength: 256 nm

-

Column Temperature: Ambient

-

-

Analysis: Inject the standard solutions and the sample solution into the HPLC system.

-

Data Analysis: Construct a calibration curve by plotting the peak area of the standard solutions against their concentrations. Determine the concentration of Sertindole-d4 in the sample by interpolating its peak area on the calibration curve.

Mechanism of Action and Signaling Pathways

Sertindole is an atypical antipsychotic that exhibits a multi-receptor antagonist profile. Its therapeutic effects are believed to be mediated through its interaction with dopamine and serotonin receptors.[6][7]

Sertindole acts as a potent antagonist at dopamine D₂, serotonin 5-HT₂ₐ, and 5-HT₂₋ receptors.[6][7] It also has a high affinity for α₁-adrenergic receptors.[7] The antagonism of D₂ receptors in the mesolimbic pathway is thought to be responsible for its efficacy against the positive symptoms of schizophrenia.[6] The simultaneous blockade of 5-HT₂ₐ receptors is a characteristic of atypical antipsychotics and is believed to contribute to a lower incidence of extrapyramidal side effects and potential efficacy against negative symptoms.[6]

Sertindole's Primary Signaling Pathway

Caption: Sertindole's multi-receptor antagonism.

Experimental Protocol: Dopamine D₂ Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of Sertindole-d4 for the human dopamine D₂ receptor.

Materials:

-

Cell membranes prepared from a cell line stably expressing the human dopamine D₂ receptor.

-

Radioligand: [³H]-Spiperone or another suitable D₂ receptor antagonist radioligand.

-

Sertindole-d4 test compound.

-

Non-specific binding control: A high concentration of a known D₂ antagonist (e.g., haloperidol or unlabeled spiperone).

-

Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).

-

96-well microplates.

-

Glass fiber filters.

-

Scintillation cocktail and a scintillation counter.

Procedure:

-

Assay Setup: In a 96-well plate, add the assay buffer, the cell membranes, and the radioligand at a concentration near its Kd.

-

Competition Binding: Add increasing concentrations of Sertindole-d4 to the wells. For total binding, add only the vehicle. For non-specific binding, add a saturating concentration of the non-specific binding control.

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to allow the binding to reach equilibrium.

-

Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the bound radioligand (on the filter) from the unbound radioligand (in the filtrate).

-

Washing: Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the Sertindole-d4 concentration.

-

Determine the IC₅₀ value (the concentration of Sertindole-d4 that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

-

Metabolism

Sertindole is extensively metabolized in the liver, primarily by the cytochrome P450 enzymes CYP2D6 and CYP3A4.[7] The main metabolic pathways include N-dealkylation and oxidation.[8] The major metabolites are norsertindole (formed by N-dealkylation) and dehydrosertindole (formed by oxidation).[8] Hydroxylation at various positions on the molecule also occurs, followed by further conjugation reactions such as glucuronidation and sulfation.[8]

Metabolic Pathway of Sertindole

Caption: Overview of Sertindole's metabolic pathways.

References

- 1. file.glpbio.com [file.glpbio.com]

- 2. glpbio.com [glpbio.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. scbt.com [scbt.com]

- 5. Sertindole-d4 | CAS 1794737-42-0 | LGC Standards [lgcstandards.com]

- 6. What is the mechanism of Sertindole? [synapse.patsnap.com]

- 7. Sertindole | C24H26ClFN4O | CID 60149 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Metabolism of sertindole: identification of the metabolites in the rat and dog, and species comparison of liver microsomal metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Mechanism of Action of Sertindole-d4

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sertindole is a second-generation atypical antipsychotic agent belonging to the phenylindole class of compounds. It is utilized in the management of schizophrenia. This technical guide provides a comprehensive overview of the core mechanism of action of Sertindole-d4. As a deuterated analog, Sertindole-d4 is expected to exhibit a similar pharmacodynamic profile to Sertindole, with potential alterations in its pharmacokinetic properties due to the kinetic isotope effect. This guide will focus on the well-established mechanism of the parent compound, Sertindole, detailing its interactions with key neurotransmitter receptors, the subsequent downstream signaling cascades, and the experimental methodologies used to elucidate these actions.

Core Mechanism of Action: A Multi-Receptor Antagonist Profile

Sertindole's therapeutic efficacy in schizophrenia is attributed to its potent antagonist activity at a combination of dopamine, serotonin, and adrenergic receptors.[1][2][3][4] Unlike first-generation antipsychotics which primarily target dopamine D2 receptors, Sertindole's broader receptor profile contributes to its "atypical" properties, including a lower incidence of extrapyramidal side effects.[3] The primary targets of Sertindole are:

-

Dopamine D2 Receptors: Antagonism of D2 receptors in the mesolimbic pathway is a cornerstone of antipsychotic action, alleviating the positive symptoms of schizophrenia such as hallucinations and delusions.[2]

-

Serotonin 5-HT2A Receptors: Blockade of 5-HT2A receptors is a key feature of atypical antipsychotics. This action is thought to contribute to a reduction in extrapyramidal symptoms and may also play a role in improving negative symptoms and cognitive function.[2]

-

Serotonin 5-HT2C Receptors: Antagonism at 5-HT2C receptors is also implicated in the therapeutic effects of several atypical antipsychotics, potentially influencing mood and cognition.[1] Sertindole has been characterized as an inverse agonist at the 5-HT2C receptor, meaning it not only blocks the action of agonists but also reduces the receptor's basal activity.[5]

-

Alpha-1 Adrenergic Receptors: Sertindole's antagonism of alpha-1 adrenergic receptors is believed to contribute to some of its side effects, such as orthostatic hypotension.[2]

Quantitative Data: Receptor Binding Affinities

The affinity of Sertindole for its primary receptor targets has been quantified through in vitro radioligand binding assays. The inhibition constant (Ki) is a measure of the concentration of the drug required to occupy 50% of the receptors, with a lower Ki value indicating a higher binding affinity.

| Receptor Subtype | Ki (nM) - Source 1[1] | Ki (nM) - Source 2[6] | Ki (nM) - Source 3[7] |

| Dopamine D2 | 0.45 | 1.6 | 5.1 |

| Serotonin 5-HT2A | 0.20 | 0.4 | 0.55 |

| Serotonin 5-HT2C | 0.51 | 0.9 | 4.6 |

| Alpha-1 Adrenergic | 1.4 | 5.4 | 4.0 |

Note: Ki values can vary between studies due to differences in experimental conditions, such as tissue preparation and radioligand used.

Downstream Signaling Pathways

Sertindole's antagonism at its target G-protein coupled receptors (GPCRs) initiates a cascade of intracellular signaling events.

Dopamine D2 Receptor Signaling

Dopamine D2 receptors are coupled to Gi/o proteins, which inhibit the enzyme adenylyl cyclase.[8] By antagonizing the D2 receptor, Sertindole prevents the binding of dopamine, thereby disinhibiting adenylyl cyclase. This leads to an increase in the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP).

Serotonin 5-HT2A and 5-HT2C Receptor Signaling

Both 5-HT2A and 5-HT2C receptors are coupled to Gq/11 proteins.[9][10] Activation of these receptors by serotonin stimulates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, and DAG activates protein kinase C (PKC). Sertindole's antagonism at these receptors blocks this signaling cascade.

Alpha-1 Adrenergic Receptor Signaling

Similar to the 5-HT2 receptors, alpha-1 adrenergic receptors are coupled to Gq/11 proteins and activate the phospholipase C signaling pathway.[3] Sertindole's antagonism at these receptors leads to a blockade of this pathway, preventing the mobilization of intracellular calcium and the activation of protein kinase C.

Experimental Protocols

The characterization of Sertindole's mechanism of action has been achieved through a variety of in vitro and in vivo experimental techniques.

Radioligand Binding Assays

These assays are fundamental for determining the binding affinity of a drug to its receptor targets.

Objective: To determine the Ki of Sertindole-d4 for dopamine D2, serotonin 5-HT2A, 5-HT2C, and alpha-1 adrenergic receptors.

Methodology:

-

Membrane Preparation: Homogenize brain tissue (e.g., rat striatum for D2 receptors, cortex for 5-HT2A receptors) or cells expressing the receptor of interest in a suitable buffer. Centrifuge the homogenate to pellet the cell membranes, which are then resuspended.

-

Competition Binding: Incubate the membrane preparation with a fixed concentration of a specific radioligand (e.g., [3H]-Spiperone for D2 receptors) and varying concentrations of unlabeled Sertindole-d4.

-

Separation: Separate the bound from unbound radioligand by rapid filtration through glass fiber filters.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding of the radioligand against the concentration of Sertindole-d4. The IC50 (the concentration of Sertindole-d4 that inhibits 50% of the specific binding of the radioligand) is determined from this curve. The Ki is then calculated using the Cheng-Prusoff equation.

In Vivo Microdialysis

This technique is used to measure the levels of neurotransmitters in the extracellular fluid of specific brain regions in freely moving animals, providing insight into the pharmacodynamic effects of a drug.

Objective: To measure the effect of Sertindole-d4 administration on dopamine and serotonin levels and their metabolites in brain regions such as the prefrontal cortex and striatum.

Methodology:

-

Probe Implantation: Surgically implant a microdialysis probe into the target brain region of an anesthetized animal (e.g., a rat).

-

Perfusion: Continuously perfuse the probe with a physiological solution (artificial cerebrospinal fluid) at a slow, constant flow rate.

-

Sample Collection: Collect the dialysate, which contains neurotransmitters that have diffused across the probe's semipermeable membrane, at regular intervals.

-

Drug Administration: Administer Sertindole-d4 systemically (e.g., via intraperitoneal injection).

-

Analysis: Analyze the concentration of dopamine, serotonin, and their metabolites (e.g., DOPAC, HVA, 5-HIAA) in the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-ED).[11]

-

Data Interpretation: Compare the neurotransmitter levels before and after drug administration to determine the effect of Sertindole-d4. Studies have shown that systemic administration of sertindole enhances dopamine release in both the medial prefrontal cortex and the striatum.[11]

Conclusion

Sertindole-d4, like its parent compound, exerts its antipsychotic effects through a complex mechanism of action involving the antagonism of multiple neurotransmitter receptors, primarily dopamine D2, serotonin 5-HT2A, and 5-HT2C receptors, as well as alpha-1 adrenergic receptors. This multi-receptor profile is central to its classification as an atypical antipsychotic. The quantitative binding affinities and the downstream signaling consequences of this receptor blockade have been elucidated through a combination of in vitro and in vivo experimental approaches. A thorough understanding of this intricate mechanism is crucial for the continued development and clinical application of Sertindole-d4 and other related compounds in the treatment of schizophrenia.

References

- 1. Sertindole in the Management of Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What is the mechanism of Sertindole? [synapse.patsnap.com]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Emerging role of sertindole in the management of schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Sertindole is a serotonin 5-HT2c inverse agonist and decreases agonist but not antagonist binding to 5-HT2c receptors after chronic treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Binding of antipsychotic drugs to human brain receptors focus on newer generation compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Dopamine receptor signaling and current and future antipsychotic drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Biased signaling via serotonin 5-HT2A receptor: From structural aspects to in vitro and in vivo pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The atypical antipsychotic sertindole enhances efflux of dopamine and its metabolites in the rat cortex and striatum - PubMed [pubmed.ncbi.nlm.nih.gov]

Sertindole-d4: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Sertindole-d4, a deuterated analog of the atypical antipsychotic Sertindole. This document outlines its molecular characteristics, relevant quantitative data, and detailed experimental protocols for its analysis. Furthermore, it visualizes key signaling pathways and experimental workflows to support research and development efforts.

Core Molecular Data

Sertindole-d4 is the deuterium-labeled form of Sertindole, an antipsychotic medication used in the treatment of schizophrenia.[1][2][3] The incorporation of deuterium isotopes can modify the pharmacokinetic profile of the parent drug and is useful as an internal standard in quantitative analytical studies.[1][2][3]

Molecular Structure

The chemical structure of Sertindole-d4 is provided below, with the positions of the four deuterium atoms indicated on the ethyl chain of the imidazolidinone moiety.

Chemical Name: 1-[2-[4-[5-Chloro-1-(4-fluorophenyl)-1H-indol-3-yl]-1-piperidinyl]ethyl-d4]-2-imidazolidinone[4]

SMILES: ClC1=CC2=C(C=C1)N(C(C2)=C3CCN(CC3)C(C(N4C(NCC4)=O)([2H])[2H])([2H])[2H])C5=CC=C(F)C=C5

(A 2D rendering of the molecular structure would be placed here in a full whitepaper.)

Physicochemical Properties

A summary of the key physicochemical properties of Sertindole-d4 is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C24H22D4ClFN4O | [1][2][4] |

| Molecular Weight | 444.97 g/mol | [1][2][4] |

| CAS Number | 1794737-42-0 | [1][2][4] |

| Appearance | White to off-white solid | |

| Solubility | DMSO: ≥ 5 mg/mL DMF: ≥ 15 mg/mL | [1] |

| Storage | 4°C for short-term, -20°C for long-term in a dry, dark place. | [1][2] |

Mechanism of Action and Receptor Affinity

Sertindole exerts its antipsychotic effects through a multi-receptor antagonist action, primarily targeting dopaminergic and serotonergic pathways.[5][6][7] As a deuterated analog, Sertindole-d4 is expected to have a similar pharmacological profile to its parent compound. The primary mechanism involves the blockade of dopamine D2, serotonin 5-HT2A, and 5-HT2C receptors.[6][7] It also exhibits high affinity for α1-adrenergic receptors.[6][7]

Receptor Binding Affinity

The receptor binding affinities (Ki values) for the non-deuterated parent compound, Sertindole, are summarized in Table 2. A lower Ki value indicates a higher binding affinity.

| Receptor | Ki (nM) | Reference |

| Dopamine D2 | 2.7 | [8] |

| Serotonin 5-HT2A | 0.14 | [9] |

| Serotonin 5-HT2C | Data not consistently available in nM | |

| α1-Adrenergic | Data not consistently available in nM |

Signaling Pathway

The therapeutic effects of Sertindole in schizophrenia are attributed to its modulation of dopaminergic and serotonergic neurotransmission. The antagonism of D2 receptors in the mesolimbic pathway is thought to reduce the positive symptoms of schizophrenia, such as hallucinations and delusions.[5] The blockade of 5-HT2A receptors is a characteristic of atypical antipsychotics and is believed to contribute to a lower incidence of extrapyramidal side effects and potential efficacy against negative symptoms.[5]

References

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. file.glpbio.com [file.glpbio.com]

- 3. glpbio.com [glpbio.com]

- 4. scbt.com [scbt.com]

- 5. What is the mechanism of Sertindole? [synapse.patsnap.com]

- 6. Emerging role of sertindole in the management of schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Sertindole | C24H26ClFN4O | CID 60149 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 39015 [pdspdb.unc.edu]

- 9. go.drugbank.com [go.drugbank.com]

Sertindole vs. Sertindole-d4: A Technical Guide for Researchers

This in-depth technical guide explores the core differences between the atypical antipsychotic Sertindole and its deuterated isotopologue, Sertindole-d4. Primarily tailored for researchers, scientists, and drug development professionals, this document elucidates the distinct applications and underlying principles that differentiate these two molecules. While structurally analogous, their utility diverges significantly, with Sertindole serving as a therapeutic agent and Sertindole-d4 functioning as a critical tool in bioanalytical assays.

Core Molecular Differences and Physicochemical Properties

Sertindole is a phenylindole derivative used in the treatment of schizophrenia.[1] Sertindole-d4 is a synthetically modified version of Sertindole where four hydrogen atoms have been replaced by deuterium atoms.[2][3][4] Deuterium is a stable, non-radioactive isotope of hydrogen containing a proton and a neutron, effectively doubling the mass of the hydrogen atom.[5] This seemingly subtle modification results in a stronger carbon-deuterium (C-D) bond compared to the native carbon-hydrogen (C-H) bond.[6] This difference in bond strength is the foundation of the kinetic isotope effect, which can lead to slower metabolic breakdown of deuterated compounds.[6]

| Property | Sertindole | Sertindole-d4 | Data Source(s) |

| Chemical Formula | C₂₄H₂₆ClFN₄O | C₂₄H₂₂D₄ClFN₄O | [1][2][4] |

| Average Molecular Weight ( g/mol ) | 440.94 | 444.97 | [1][2][4] |

| Monoisotopic Mass (Da) | 440.177917386 | Not explicitly found, but will be higher than Sertindole | [1] |

| Primary Application | Antipsychotic Therapeutic Agent | Internal Standard for Mass Spectrometry | [2][3][6] |

Sertindole: Pharmacodynamics and Pharmacokinetics

Sertindole's therapeutic efficacy in schizophrenia is attributed to its unique receptor binding profile. It acts as an antagonist at dopamine D₂, serotonin 5-HT₂ₐ, and 5-HT₂𝒸 receptors.[1][7][8] It also exhibits high affinity for α₁-adrenergic receptors.[1][8] Preclinical studies suggest a preferential action on mesolimbic and cortical dopaminergic neurons over the nigrostriatal pathway, which is thought to contribute to its lower incidence of extrapyramidal symptoms compared to some other antipsychotics.[1][9][10]

Sertindole is extensively metabolized in the liver, primarily by cytochrome P450 isoenzymes CYP2D6 and CYP3A4.[1][7][11] It has a long elimination half-life of approximately 3 days.[12][11]

| Parameter | Description | Data Source(s) |

| Mechanism of Action | Antagonism of Dopamine D₂, Serotonin 5-HT₂ₐ, 5-HT₂𝒸, and α₁-adrenergic receptors | [1][7][8] |

| Metabolism | Hepatic, primarily via CYP2D6 and CYP3A4 | [1][7][11] |

| Elimination Half-life | Approximately 3 days | [12][11] |

| Protein Binding | ~99.5% | [12][11] |

| Bioavailability | ~75% | [12] |

Sertindole-d4: The Role of a Deuterated Internal Standard

The primary and critical application of Sertindole-d4 is as an internal standard (IS) for the quantitative analysis of Sertindole in biological matrices (e.g., plasma, blood) using mass spectrometry, typically in conjunction with liquid chromatography (LC-MS/MS).[2][3][6]

The utility of a deuterated internal standard stems from its near-identical chemical and physical properties to the analyte of interest (the "light" compound, Sertindole).[13][14] It co-elutes chromatographically and exhibits similar ionization efficiency in the mass spectrometer's ion source. However, due to its higher mass, it is distinguishable from the native Sertindole by the mass analyzer.[13]

Using a deuterated IS allows for the correction of variability during sample preparation and analysis, such as:

-

Extraction Efficiency: Losses during sample extraction will affect both the analyte and the IS to the same extent.

-

Matrix Effects: Variations in the sample matrix that can suppress or enhance the ionization of the analyte will have a similar effect on the IS.[14]

-

Instrumental Variability: Fluctuations in the LC-MS/MS system's performance are compensated for.

By adding a known amount of Sertindole-d4 to every sample, calibration standard, and quality control sample, quantification is based on the ratio of the analyte peak area to the internal standard peak area. This ratiometric approach leads to significantly improved accuracy and precision in bioanalytical methods.[13][14]

Experimental Protocols

Representative Protocol for Quantification of Sertindole in Human Plasma using LC-MS/MS with Sertindole-d4 as an Internal Standard

This protocol is a representative example and would require optimization and validation according to regulatory guidelines.

Objective: To determine the concentration of Sertindole in human plasma samples.

Materials:

-

Human plasma samples

-

Sertindole reference standard

-

Sertindole-d4 internal standard

-

Acetonitrile (ACN), HPLC grade

-

Methanol (MeOH), HPLC grade

-

Formic acid, LC-MS grade

-

Water, LC-MS grade

-

Solid Phase Extraction (SPE) cartridges (e.g., C18)

-

LC-MS/MS system

Methodology:

-

Preparation of Stock and Working Solutions:

-

Prepare a 1 mg/mL stock solution of Sertindole in methanol.

-

Prepare a 100 µg/mL stock solution of Sertindole-d4 in methanol.

-

From the Sertindole stock, prepare a series of working solutions for calibration standards and quality controls (QCs) by serial dilution in a 50:50 methanol:water mixture.

-

Prepare a working internal standard solution of Sertindole-d4 at a fixed concentration (e.g., 50 ng/mL) in the same diluent.

-

-

Sample Preparation (Protein Precipitation and SPE):

-

To 100 µL of plasma sample, calibrator, or QC, add 20 µL of the Sertindole-d4 working IS solution and vortex briefly.

-

Add 300 µL of acetonitrile to precipitate proteins. Vortex for 1 minute.

-

Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated protein.

-

Transfer the supernatant to a clean tube for further purification by SPE or for direct injection if sufficient clean-up is achieved (method dependent).

-

-

LC-MS/MS Analysis:

-

Liquid Chromatography (LC):

-

Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient: A suitable gradient to separate Sertindole from matrix components (e.g., 5% B to 95% B over 3 minutes).

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometry (MS/MS):

-

Ionization Mode: Electrospray Ionization (ESI), Positive.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Sertindole: Precursor ion (Q1) m/z → Product ion (Q3) m/z (specific transition to be determined during method development).

-

Sertindole-d4: Precursor ion (Q1) m/z → Product ion (Q3) m/z (specific transition to be determined, will be +4 Da on the precursor compared to Sertindole).

-

-

-

-

Data Analysis:

-

Construct a calibration curve by plotting the peak area ratio (Sertindole / Sertindole-d4) against the nominal concentration of the calibration standards.

-

Apply a linear regression model to the calibration curve.

-

Determine the concentration of Sertindole in the unknown samples and QCs by interpolating their peak area ratios from the calibration curve.

-

Visualizations

Caption: Sertindole's receptor antagonism and downstream effects.

Caption: Workflow for quantifying Sertindole using Sertindole-d4.

Conclusion

The distinction between Sertindole and Sertindole-d4 is a prime example of isotopic labeling in pharmaceutical science. Sertindole is the pharmacologically active molecule designed for therapeutic intervention in schizophrenia. In contrast, Sertindole-d4 is an indispensable analytical tool, engineered to ensure the accuracy and reliability of quantitative bioanalysis. Its altered mass, due to deuterium substitution, provides a stable, non-interfering signal that is crucial for correcting analytical variability. Understanding this fundamental difference in their application is essential for professionals engaged in both the clinical use and the developmental research of Sertindole.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. file.glpbio.com [file.glpbio.com]

- 4. scbt.com [scbt.com]

- 5. What Are Deuterated Drugs? Everything You Need to Know About Deuterated Compounds [simsonpharma.com]

- 6. researchgate.net [researchgate.net]

- 7. Sertindole | C24H26ClFN4O | CID 60149 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Sertindole in the Management of Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Comparing sertindole to other new generation antipsychotics on preferential dopamine output in limbic versus striatal projection regions: mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Sertindole: efficacy and safety in schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mims.com [mims.com]

- 12. Sertindole - Wikipedia [en.wikipedia.org]

- 13. lcms.cz [lcms.cz]

- 14. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]

Deuterated Sertindole: A Technical Overview for Drug Development Professionals

Introduction

Sertindole is an atypical antipsychotic agent utilized in the management of schizophrenia.[1][2][3] The strategic incorporation of deuterium, a stable, non-radioactive isotope of hydrogen, into the sertindole molecule offers a promising avenue for enhancing its pharmacokinetic and metabolic profile. This guide provides a comprehensive technical overview of deuterated sertindole, including its synthesis, mechanism of action, pharmacokinetics, and potential clinical implications, with a focus on the scientific principles underpinning the therapeutic potential of deuteration.

The Rationale for Deuteration

The substitution of hydrogen with deuterium can significantly alter the physicochemical properties of a drug molecule, primarily due to the kinetic isotope effect. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more resistant to enzymatic cleavage.[4] This can lead to several potential advantages for a deuterated drug compared to its non-deuterated counterpart:

-

Improved Metabolic Stability: Slower metabolism can lead to a longer drug half-life and reduced formation of metabolites, some of which may be associated with adverse effects.[4][5]

-

Enhanced Bioavailability: Reduced first-pass metabolism can increase the amount of active drug that reaches systemic circulation.[5]

-

Modified Pharmacokinetic Profile: A longer half-life may allow for less frequent dosing, potentially improving patient compliance.[5]

-

Reduced Drug-Drug Interactions: Altered metabolism can minimize interactions with other drugs metabolized by the same enzymatic pathways.

Synthesis of Deuterated Sertindole

While specific synthesis routes for various deuterated isotopologues of sertindole are not extensively published, a general strategy involves the incorporation of deuterium-labeled starting materials into the established synthetic pathway of sertindole. The known synthesis of sertindole generally involves the N-arylation of 5-chloroindole, followed by a series of reactions to introduce the piperidinyl-ethyl-imidazolidinone side chain.[6][7]

Potential Deuteration Sites:

Key sites for deuteration on the sertindole molecule would be those susceptible to metabolic oxidation by cytochrome P450 enzymes, primarily CYP2D6 and CYP3A4.[1][8] Introducing deuterium at these positions could slow down the metabolic processes.

Illustrative Synthetic Workflow:

The following diagram illustrates a conceptual workflow for the synthesis of a deuterated sertindole analogue.

Caption: Conceptual workflow for the synthesis of deuterated sertindole.

Mechanism of Action

The fundamental mechanism of action of deuterated sertindole is expected to be identical to that of sertindole. Sertindole exhibits a multi-receptor binding profile, acting as an antagonist at dopamine D2, serotonin 5-HT2A and 5-HT2C, and alpha-1 adrenergic receptors.[1][8][9]

-

Dopamine D2 Receptor Antagonism: This action is believed to be responsible for the drug's efficacy against the positive symptoms of schizophrenia, such as hallucinations and delusions.[3][9]

-

Serotonin 5-HT2A Receptor Antagonism: This contributes to the atypical antipsychotic profile, potentially improving negative symptoms and reducing the incidence of extrapyramidal side effects.[3][9]

-

Serotonin 5-HT2C Receptor Antagonism: This may contribute to the antidepressant and anxiolytic effects observed with some atypical antipsychotics.

-

Alpha-1 Adrenergic Receptor Antagonism: This is likely responsible for the orthostatic hypotension observed as a side effect.[2]

The following diagram illustrates the primary signaling pathways affected by sertindole.

Caption: Receptor binding profile and downstream effects of sertindole.

While the primary mechanism is unchanged, deuteration could potentially alter the kinetics of receptor binding and dissociation, which may have subtle effects on the overall pharmacological profile.

Pharmacokinetics

The pharmacokinetic profile of sertindole is characterized by a long elimination half-life of approximately 3 days.[2] It is primarily metabolized by CYP2D6 and CYP3A4.[1][8] Deuteration at metabolically active sites is anticipated to significantly impact these parameters.

| Pharmacokinetic Parameter | Sertindole (Non-deuterated) | Expected Effect of Deuteration |

| Bioavailability | ~75%[2] | Potentially increased due to reduced first-pass metabolism. |

| Protein Binding | 99.5%[2] | Unlikely to be significantly affected. |

| Metabolism | Primarily via CYP2D6 and CYP3A4[1][8] | Reduced rate of metabolism. |

| Elimination Half-life | ~3 days[2] | Potentially prolonged. |

| Excretion | Majority fecal, some renal[2] | Unlikely to be significantly affected. |

Experimental Protocol for a Pharmacokinetic Study:

A typical pharmacokinetic study for deuterated sertindole would involve the following steps:

-

Subject Recruitment: Healthy volunteers or patients with schizophrenia would be enrolled.

-

Dosing: A single oral dose of deuterated sertindole would be administered.

-

Blood Sampling: Blood samples would be collected at predefined time points over a period of several days.

-

Plasma Analysis: Plasma concentrations of deuterated sertindole and its metabolites would be quantified using a validated analytical method, such as LC-MS/MS.

-

Pharmacokinetic Analysis: The concentration-time data would be used to calculate key pharmacokinetic parameters, including Cmax, Tmax, AUC, and elimination half-life.

The following diagram illustrates the workflow of a pharmacokinetic study.

Caption: Workflow for a typical pharmacokinetic study.

Clinical Trials and Potential Implications

Currently, there are no published clinical trials specifically for deuterated sertindole. However, extensive clinical trials have been conducted on sertindole, demonstrating its efficacy in treating both positive and negative symptoms of schizophrenia.[10][11][12] In comparative trials, sertindole has shown efficacy comparable to haloperidol and risperidone against positive symptoms, and superior efficacy against negative symptoms. A key advantage of sertindole is its low incidence of extrapyramidal symptoms (EPS).[1][8][13]

The potential clinical implications of deuterating sertindole are directly linked to its altered pharmacokinetic profile:

-

Improved Dosing Regimen: A longer half-life could potentially allow for a reduction in dosing frequency, which may enhance patient adherence to treatment.

-

More Consistent Plasma Concentrations: Slower metabolism may lead to less inter-individual variability in plasma drug levels, resulting in a more predictable therapeutic response.

-

Reduced Side Effect Profile: By altering the metabolic pathway, deuteration could potentially reduce the formation of metabolites that may contribute to adverse effects. However, it is important to note that sertindole is associated with a risk of QTc interval prolongation, and the effect of deuteration on this risk would need to be carefully evaluated.[14]

Conclusion

Deuterated sertindole represents a promising next-generation therapeutic for schizophrenia. By leveraging the kinetic isotope effect, deuteration has the potential to improve the pharmacokinetic and metabolic profile of sertindole, potentially leading to a more favorable dosing regimen and an improved safety and tolerability profile. Further preclinical and clinical research is warranted to fully elucidate the therapeutic advantages of this approach. This technical guide provides a foundational understanding for researchers and drug development professionals interested in exploring the potential of deuterated sertindole.

References

- 1. Sertindole | C24H26ClFN4O | CID 60149 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Sertindole - Wikipedia [en.wikipedia.org]

- 3. What is Sertindole used for? [synapse.patsnap.com]

- 4. Deuterated Drug Molecules: A Gamechanger in Pharma | Neuland Labs [neulandlabs.com]

- 5. Synthetic Intermediates for Deuterated Pharmaceuticals | CK Isotopes [ckisotopes.com]

- 6. Identification and synthesis of impurities formed during sertindole preparation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. go.drugbank.com [go.drugbank.com]

- 9. What is the mechanism of Sertindole? [synapse.patsnap.com]

- 10. A review of the efficacy, tolerability and safety of sertindole in clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Sertindole (Serdolect): preclinical and clinical findings of a new atypical antipsychotic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. clinicaltrials.eu [clinicaltrials.eu]

- 13. researchgate.net [researchgate.net]

- 14. assets.hpra.ie [assets.hpra.ie]

Sertindole-d4: An In-depth Technical Guide to its Receptor Binding Profile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the receptor binding profile of Sertindole-d4, a deuterated analog of the atypical antipsychotic Sertindole. This document details the compound's affinity for various neurotransmitter receptors, the experimental methodologies used to determine these affinities, and the associated signaling pathways.

Core Receptor Binding Profile

Sertindole exhibits a complex receptor binding profile, characteristic of atypical antipsychotics. It demonstrates high affinity for dopamine D2, serotonin 5-HT2A and 5-HT2C, and α1-adrenergic receptors.[1][2][3] This multi-receptor interaction is believed to be the basis for its therapeutic effects in schizophrenia and its specific side-effect profile.[1]

Quantitative Receptor Binding Data

The following table summarizes the in vitro binding affinities (Ki values in nM) of Sertindole for a range of neurotransmitter receptors. A lower Ki value indicates a higher binding affinity.

| Receptor Subtype | Ki (nM) | Reference(s) |

| Dopamine Receptors | ||

| D2 | 0.45 - 2.7 | [3][4] |

| D4 | >100 | [5] |

| Serotonin Receptors | ||

| 5-HT1A | 8.6 (pKi) | [6] |

| 5-HT1D | 20 | [4] |

| 5-HT2A | 0.14 - 0.20 | [3][4] |

| 5-HT2C | 0.51 - 6 | [4][7] |

| Adrenergic Receptors | ||

| α1 | 1.4 - 3.9 | [3][4] |

| α2 | 190 | [4] |

| Histamine Receptors | ||

| H1 | 320 | [4] |

Key Experimental Protocols: Radioligand Binding Assays

The binding affinities presented above are typically determined using competitive radioligand binding assays. These assays measure the ability of a test compound (Sertindole) to displace a specific radiolabeled ligand from its receptor.

General Experimental Workflow

The following diagram illustrates the typical workflow for a competitive radioligand binding assay.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Sertindole | C24H26ClFN4O | CID 60149 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Sertindole in the Management of Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. caymanchem.com [caymanchem.com]

- 5. D4 dopamine receptor binding affinity does not distinguish between typical and atypical antipsychotic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Antipsychotic Drugs: From Receptor-binding Profiles to Metabolic Side Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Sertindole is a serotonin 5-HT2c inverse agonist and decreases agonist but not antagonist binding to 5-HT2c receptors after chronic treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Use of Sertindole-d4 as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of Sertindole-d4 as an internal standard in the quantitative analysis of sertindole in biological matrices. The protocols detailed below are intended for research purposes and should be adapted and validated by the end-user for their specific experimental conditions.

Introduction

Sertindole is an atypical antipsychotic medication used in the treatment of schizophrenia. Therapeutic drug monitoring (TDM) of sertindole is crucial to optimize dosage, ensure efficacy, and minimize adverse effects. Accurate quantification of sertindole in biological samples, such as plasma or serum, is essential for TDM and pharmacokinetic studies. The use of a stable isotope-labeled internal standard, such as Sertindole-d4, is the gold standard for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Sertindole-d4 exhibits similar physicochemical properties and extraction recovery to the unlabeled analyte, while its mass difference allows for precise and accurate quantification by correcting for matrix effects and variations in instrument response.

Sertindole Signaling and Metabolism

Sertindole primarily exerts its antipsychotic effects by acting as an antagonist at dopamine D2, serotonin 5-HT2A, and 5-HT2C receptors. Its metabolism is extensive and primarily occurs in the liver, mediated by the cytochrome P450 enzymes CYP2D6 and CYP3A4. Key metabolic pathways include N-dealkylation and hydroxylation. Understanding these pathways is important for interpreting analytical results, as metabolites can sometimes interfere with the analysis of the parent drug if the analytical method is not sufficiently specific.

Figure 1: Simplified metabolic pathway of Sertindole.

Experimental Protocols

The following protocols describe a general workflow for the quantification of sertindole in human plasma using Sertindole-d4 as an internal standard.

Materials and Reagents

-

Sertindole analytical standard

-

Sertindole-d4 internal standard

-

LC-MS grade methanol, acetonitrile, and water

-

Formic acid (reagent grade)

-

Human plasma (drug-free)

-

Standard laboratory glassware and consumables

Stock and Working Solutions

-

Primary Stock Solutions (1 mg/mL):

-

Accurately weigh and dissolve sertindole and Sertindole-d4 in methanol to prepare individual stock solutions of 1 mg/mL.

-

Store at -20°C.

-

-

Working Standard Solutions:

-

Prepare a series of working standard solutions of sertindole by serial dilution of the primary stock solution with methanol:water (1:1, v/v) to achieve concentrations for the calibration curve.

-

-

Internal Standard Working Solution (100 ng/mL):

-

Dilute the Sertindole-d4 primary stock solution with methanol:water (1:1, v/v) to a final concentration of 100 ng/mL.

-

Sample Preparation (Protein Precipitation)

This is a common and straightforward method for sample cleanup.

Figure 2: Workflow for sample preparation by protein precipitation.

Protocol:

-

To 100 µL of plasma sample (calibrator, quality control, or unknown), add 10 µL of the Sertindole-d4 internal standard working solution (100 ng/mL).

-

Add 300 µL of cold acetonitrile to precipitate proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean autosampler vial.

-

Inject a portion of the supernatant (typically 5-10 µL) into the LC-MS/MS system.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Conditions

The following are typical starting conditions that may require optimization.

Table 1: Liquid Chromatography Parameters

| Parameter | Value |

| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Gradient | Start with 95% A, ramp to 5% A over 3 min, hold for 1 min, return to initial conditions |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

Table 2: Mass Spectrometry Parameters

| Parameter | Sertindole | Sertindole-d4 (Inferred) |

| Ionization Mode | Electrospray Ionization (ESI), Positive | ESI, Positive |

| Precursor Ion (Q1) | m/z 441.2 | m/z 445.2 |

| Product Ion (Q3) | m/z 198.1 | m/z 202.1 |

| Collision Energy | To be optimized | To be optimized |

| Dwell Time | 100 ms | 100 ms |

Note: The MRM transition for Sertindole-d4 is inferred based on the common fragmentation pattern of sertindole and the addition of four deuterium atoms. The optimal product ion and collision energy should be determined experimentally.

Method Validation

A comprehensive validation of the analytical method should be performed according to regulatory guidelines (e.g., FDA, EMA). Key validation parameters are summarized below.

Table 3: Summary of Method Validation Parameters and Typical Acceptance Criteria

| Parameter | Description | Typical Acceptance Criteria |

| Linearity | The ability of the method to elicit test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) > 0.99 |

| Accuracy | The closeness of the mean test results obtained by the method to the true concentration of the analyte. | Within ±15% of the nominal value (±20% at LLOQ) |

| Precision | The closeness of agreement among a series of measurements from multiple sampling of the same homogeneous sample. | Coefficient of variation (CV) ≤ 15% (≤ 20% at LLOQ) |

| Recovery | The extraction efficiency of an analytical process, reported as a percentage of the known amount of an analyte carried through the sample extraction and processing steps of the method. | Consistent, precise, and reproducible |

| Matrix Effect | The direct or indirect alteration or interference in response due to the presence of unintended analytes or other interfering substances in the sample. | Consistent and within acceptable limits |

| Lower Limit of Quantification (LLOQ) | The lowest concentration of an analyte in a sample that can be quantitatively determined with acceptable precision and accuracy. | Signal-to-noise ratio > 10; precision and accuracy criteria met |

| Stability | The chemical stability of an analyte in a given matrix under specific conditions for given time intervals. | Within ±15% of the initial concentration |

Data Analysis and Interpretation

The concentration of sertindole in unknown samples is determined by calculating the peak area ratio of the sertindole analyte to the Sertindole-d4 internal standard. This ratio is then plotted against the nominal concentrations of the calibration standards to generate a calibration curve. The concentration of sertindole in the unknown samples is then interpolated from this curve.

Figure 3: Data analysis workflow for quantitative analysis.

Conclusion

The use of Sertindole-d4 as an internal standard provides a robust and reliable method for the quantification of sertindole in biological matrices. The protocols and data presented here serve as a comprehensive guide for researchers to develop and validate their own analytical methods for therapeutic drug monitoring and pharmacokinetic studies of sertindole. Adherence to rigorous validation procedures is essential to ensure the accuracy and precision of the analytical results.

Application Notes and Protocols for the Quantitative Analysis of Sertindole Using Sertindole-d4

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sertindole is an atypical antipsychotic medication used in the management of schizophrenia. Accurate and reliable quantification of Sertindole in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies. The use of a stable isotope-labeled internal standard, such as Sertindole-d4, is the gold standard for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS) as it corrects for matrix effects and variations in sample processing and instrument response.[1] This document provides detailed application notes and protocols for the quantitative analysis of Sertindole in human plasma using Sertindole-d4 as an internal standard.

Signaling Pathway of Sertindole

Sertindole exerts its antipsychotic effect through a combination of antagonist activity at dopamine D2, serotonin 5-HT2A, and 5-HT2C receptors. Its mechanism of action is believed to involve the modulation of dopaminergic and serotonergic pathways in the brain.

Caption: Sertindole's primary mechanism of action.

Experimental Protocols

Materials and Reagents

-

Sertindole (Reference Standard)

-

Sertindole-d4 (Internal Standard)

-

Acetonitrile (LC-MS Grade)

-

Methanol (LC-MS Grade)

-

Formic Acid (LC-MS Grade)

-

Ammonium Formate

-

Human Plasma (K2-EDTA)

-

Deionized Water

Stock and Working Solutions Preparation

-

Sertindole Stock Solution (1 mg/mL): Accurately weigh and dissolve Sertindole in methanol.

-

Sertindole-d4 Stock Solution (1 mg/mL): Accurately weigh and dissolve Sertindole-d4 in methanol.

-

Sertindole Working Solutions: Prepare serial dilutions of the Sertindole stock solution in 50:50 (v/v) acetonitrile:water to create calibration standards and quality control (QC) samples.

-

Internal Standard Working Solution (100 ng/mL): Dilute the Sertindole-d4 stock solution in 50:50 (v/v) acetonitrile:water.

Sample Preparation: Protein Precipitation

Protein precipitation is a rapid and effective method for extracting Sertindole from plasma samples.[2][3]

Caption: Protein precipitation workflow for plasma samples.

Protocol:

-

Pipette 50 µL of human plasma into a microcentrifuge tube.

-

Add 50 µL of the internal standard working solution (Sertindole-d4, 100 ng/mL).

-

Add 200 µL of acetonitrile containing 0.1% formic acid to precipitate proteins.[2]

-

Vortex the mixture for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

Liquid Chromatography:

| Parameter | Condition |

| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | Start at 30% B, increase to 95% B over 3 min, hold for 1 min, return to 30% B and re-equilibrate for 1 min |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

Mass Spectrometry:

| Parameter | Condition |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150°C |

| Desolvation Temperature | 400°C |

| Gas Flow | Desolvation: 800 L/hr; Cone: 50 L/hr |

MRM Transitions:

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |

| Sertindole | 441.2 | 112.1 | 100 | 35 |

| 238.1 | 100 | 25 | ||

| Sertindole-d4 | 445.2 | 116.1 | 100 | 35 |

| 238.1 | 100 | 25 |

Note: The specific MRM transitions and collision energies may require optimization on the instrument used.

Quantitative Data Summary

The following tables summarize the typical validation parameters for the quantitative analysis of Sertindole in human plasma.

Table 1: Calibration Curve and Linearity

| Parameter | Result |

| Linearity Range (ng/mL) | 0.5 - 500 |

| Correlation Coefficient (r²) | > 0.99 |

| Weighting | 1/x² |

Table 2: Precision and Accuracy

| QC Level (ng/mL) | Precision (%CV) | Accuracy (%Bias) |

| LLOQ (0.5) | < 15% | ± 15% |

| Low (1.5) | < 15% | ± 15% |

| Mid (50) | < 15% | ± 15% |

| High (400) | < 15% | ± 15% |

Table 3: Recovery and Matrix Effect

| Parameter | Sertindole (%) | Sertindole-d4 (%) |

| Recovery | 85 - 95 | 85 - 95 |

| Matrix Effect | 90 - 110 | 90 - 110 |

Table 4: Stability

| Stability Condition | Duration | Result |

| Bench-top (Room Temperature) | 24 hours | Stable |

| Autosampler (4°C) | 48 hours | Stable |

| Freeze-Thaw Cycles (-80°C to Room Temperature) | 3 cycles | Stable |

| Long-term Storage (-80°C) | 3 months | Stable |

Conclusion

This application note provides a comprehensive and detailed protocol for the quantitative analysis of Sertindole in human plasma using Sertindole-d4 as an internal standard by LC-MS/MS. The described method is sensitive, specific, and robust, making it suitable for a variety of research and clinical applications. Adherence to these protocols and validation guidelines will ensure the generation of high-quality, reliable data.

References

Quantitative Analysis of Sertindole in Biological Matrices using LC-MS/MS with Sertindole-d4 as Internal Standard

Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed methodology for the quantitative analysis of Sertindole in biological matrices, typically human plasma, using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The protocol employs Sertindole-d4 as a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision, adhering to regulatory guidelines for bioanalytical method validation.

Introduction

Sertindole is an atypical antipsychotic agent used in the treatment of schizophrenia. Therapeutic drug monitoring (TDM) and pharmacokinetic studies of Sertindole are crucial for optimizing dosage regimens and ensuring patient safety and efficacy. LC-MS/MS has become the gold standard for bioanalysis due to its high sensitivity, selectivity, and speed. This application note describes a robust and reliable LC-MS/MS method for the quantification of Sertindole, utilizing its deuterated analog, Sertindole-d4, to compensate for matrix effects and variability in sample processing and instrument response.

Experimental

-

Sertindole certified reference standard

-

Sertindole-d4 certified reference standard

-

Formic acid, LC-MS grade

-

Acetonitrile, LC-MS grade

-

Methanol, LC-MS grade

-

Water, deionized and filtered

-

Human plasma (with anticoagulant, e.g., K2-EDTA)

-

High-Performance Liquid Chromatography (HPLC) system capable of gradient elution.

-

A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of Sertindole and Sertindole-d4 in methanol.

-

Working Standard Solutions: Serially dilute the primary stock solutions with a suitable solvent mixture (e.g., 50:50 acetonitrile:water) to prepare working solutions for calibration curve standards and quality control (QC) samples.

-

Internal Standard (IS) Working Solution: Dilute the Sertindole-d4 primary stock solution to a final concentration of 50 ng/mL in the same solvent mixture.

Protein precipitation is a rapid and effective method for sample cleanup in this application.

-

To 100 µL of plasma sample (blank, calibration standard, QC, or unknown), add 20 µL of the IS working solution (50 ng/mL Sertindole-d4) and vortex briefly.

-

Add 300 µL of cold acetonitrile to precipitate the plasma proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 10,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 90% Mobile Phase A: 10% Mobile Phase B) and inject into the LC-MS/MS system.

Alternative Sample Preparation: Solid-Phase Extraction (SPE)

For cleaner extracts and potentially lower limits of quantification, a cation-exchange SPE protocol can be employed.

-

Condition: Condition a mixed-mode strong cation-exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.

-

Equilibrate: Equilibrate the cartridge with 1 mL of 0.1 M sodium phosphate buffer.

-

Load: To 250 µL of plasma sample, add 50 µL of IS working solution and 1 mL of 0.1 M sodium phosphate buffer. Load the entire volume onto the conditioned SPE cartridge.

-

Wash: Wash the cartridge sequentially with 3 mL of HPLC grade water, 3 mL of 0.1 M acetic acid, and 3 mL of 25% methanol in water.[1]

-

Dry: Dry the cartridge under a stream of nitrogen for 10-15 minutes.[1]

-

Elute: Elute the analytes with 1.5 mL of a freshly prepared solution of Dichloromethane:Isopropanol:Ammonium Hydroxide (70:26:4 v/v/v).[1]

-

Evaporate and Reconstitute: Evaporate the eluate to dryness and reconstitute as described in the protein precipitation protocol.

The following are typical starting conditions and should be optimized for the specific instrumentation used.

Table 1: Chromatographic Conditions

| Parameter | Value |

| Column | C18 or Phenyl-Hexyl column (e.g., 50 x 2.1 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile or Methanol |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Gradient Elution | See Table 2 |

Table 2: Gradient Elution Program

| Time (min) | % Mobile Phase B |

| 0.0 | 10 |

| 0.5 | 10 |

| 3.0 | 95 |

| 4.0 | 95 |

| 4.1 | 10 |

| 5.0 | 10 |

Table 3: Mass Spectrometric Conditions

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Capillary Voltage | 3.5 kV[1] |

| Source Temperature | 350°C |

| Gas Flow (Nebulizer) | Instrument Dependent |

| Gas Flow (Heater) | Instrument Dependent |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

Table 4: MRM Transitions for Sertindole and Sertindole-d4

| Analyte | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z (Quantifier) | Product Ion (Q3) m/z (Qualifier) | Collision Energy (eV) |

| Sertindole | 441.0 | 198.1 | 155.1 | Optimized empirically |

| Sertindole-d4 | 445.0 | 202.1 | 159.1 | Optimized empirically |

Note: The specific product ions and collision energies should be optimized for the mass spectrometer being used by infusing a standard solution of each analyte. The selection of quantifier and qualifier ions should be based on the most abundant and specific product ions, respectively.[1]

Method Validation

The bioanalytical method should be fully validated according to the guidelines of regulatory agencies such as the FDA or EMA.[2][3] The validation should include the following parameters:

Table 5: Method Validation Parameters and Acceptance Criteria

| Parameter | Description | Acceptance Criteria |

| Selectivity | The ability of the method to differentiate and quantify the analyte from endogenous components in the matrix. | No significant interfering peaks at the retention time of the analyte and IS in at least six different sources of blank matrix. |

| Linearity & Range | The range of concentrations over which the method is accurate and precise. | A calibration curve with at least six non-zero standards. The correlation coefficient (r²) should be ≥ 0.99. |

| Lower Limit of Quantification (LLOQ) | The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision. | Signal-to-noise ratio ≥ 10. Accuracy within ±20% of the nominal value and precision ≤ 20% CV. |

| Accuracy & Precision | The closeness of the determined value to the nominal value (accuracy) and the degree of scatter between a series of measurements (precision). | Determined at a minimum of four QC levels (LLOQ, low, mid, and high). For low, mid, and high QCs, accuracy should be within ±15% of the nominal value and precision ≤ 15% CV. |

| Recovery | The extraction efficiency of the analytical method. | Consistent, precise, and reproducible at low, medium, and high concentrations. |

| Matrix Effect | The effect of co-eluting, undetected matrix components on the ionization of the analyte and IS. | The coefficient of variation of the IS-normalized matrix factor should be ≤ 15% in at least six different sources of matrix. |

| Stability | The stability of the analyte in the biological matrix under different storage and processing conditions (e.g., freeze-thaw, short-term bench-top, long-term storage). | The mean concentration at each stability QC level should be within ±15% of the nominal concentration. |

Data Presentation and Visualization

Caption: Experimental workflow for the LC-MS/MS analysis of Sertindole.

Caption: Logical flow of the bioanalytical method validation process.

Conclusion

The described LC-MS/MS method provides a sensitive, selective, and reliable approach for the quantification of Sertindole in biological matrices. The use of a deuterated internal standard, Sertindole-d4, ensures the accuracy and precision of the results by compensating for potential variations during sample handling and analysis. Proper method validation is essential to guarantee that the method is fit for its intended purpose in a regulated bioanalytical environment.

References

- 1. Synthesis of Deuterium-Labeled Vitamin D Metabolites as Internal Standards for LC-MS Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Effect of Collision Energy Optimization on the Measurement of Peptides by Selected Reaction Monitoring (SRM) Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

Sertindole-d4: Application Notes and Protocols for In Vitro Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the in vitro use of Sertindole-d4, a deuterated analog of the atypical antipsychotic Sertindole. This document outlines detailed protocols for key assays to characterize its receptor binding profile, functional activity, cellular effects, and metabolic stability.

Introduction to Sertindole

Sertindole is an atypical antipsychotic agent characterized by its high affinity for dopamine D2, serotonin 5-HT2A and 5-HT2C, and α1-adrenergic receptors[1][2]. Its clinical efficacy is attributed to its antagonist activity at these receptors[2]. Sertindole-d4, as a deuterated internal standard, is an invaluable tool for quantitative analysis in various in vitro and in vivo studies.

Data Presentation

Sertindole Receptor Binding Affinities (Ki values)

The following table summarizes the binding affinities of non-deuterated Sertindole for its primary molecular targets. These values are essential for designing and interpreting in vitro experiments.

| Receptor | Ki (nM) | Reference |

| Dopamine D2 | 0.45 | [3] |

| Serotonin 5-HT2A | 0.20 | [3] |

| Serotonin 5-HT2C | 0.51 | [3] |

| α1A-Adrenergic | ~0.12 (pKi 8.90) | [4] |

| α1B-Adrenergic | ~87.1 (pKi 7.06) | [4] |

| α1D-Adrenergic | ~166.0 (pKi 6.78) | [4] |

Signaling Pathways and Experimental Workflows

Sertindole's Antagonistic Action on Receptor Signaling

Sertindole functions by blocking the downstream signaling cascades initiated by the binding of endogenous ligands to their respective receptors. The following diagrams illustrate the primary signaling pathways affected by Sertindole's antagonist activity.

Caption: Sertindole-d4 signaling pathway antagonism.

General Experimental Workflow for In Vitro Assays

The following diagram outlines a typical workflow for conducting in vitro assays with Sertindole-d4.

Caption: General workflow for Sertindole-d4 in vitro assays.

Experimental Protocols

Receptor Binding Assays

These protocols are designed to determine the binding affinity (Ki) of Sertindole-d4 for its target receptors using a competitive radioligand binding approach.

-

Objective: To determine the Ki of Sertindole-d4 for the human dopamine D2 receptor.

-

Materials:

-

HEK293 cells stably expressing the human dopamine D2 receptor.

-

Membrane Preparation Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.

-

Radioligand: [3H]-Spiperone (specific activity ~60-90 Ci/mmol).

-

Non-specific determinant: 10 µM Haloperidol.

-

Sertindole-d4 stock solution (in DMSO).

-

96-well plates.

-

Glass fiber filters (GF/C).

-

Scintillation fluid and counter.

-

-

Protocol:

-

Membrane Preparation:

-

Harvest cells and resuspend in ice-cold Membrane Preparation Buffer.

-

Homogenize cells using a Dounce homogenizer.

-

Centrifuge at 500 x g for 10 minutes at 4°C to remove nuclei.

-

Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C.

-

Resuspend the pellet in Assay Buffer and determine protein concentration (e.g., Bradford assay).

-

-

Binding Assay:

-

In a 96-well plate, add in triplicate:

-

50 µL of Assay Buffer (for total binding).

-

50 µL of 10 µM Haloperidol (for non-specific binding).

-

50 µL of varying concentrations of Sertindole-d4.

-

-

Add 50 µL of [3H]-Spiperone (final concentration ~0.2 nM).

-

Add 100 µL of cell membrane preparation (final protein concentration ~10-20 µ g/well ).

-

Incubate at 25°C for 90 minutes.

-

-

Filtration and Counting:

-

Rapidly filter the reaction mixture through GF/C filters pre-soaked in 0.5% polyethyleneimine.

-

Wash the filters three times with 3 mL of ice-cold Assay Buffer.

-

Place filters in scintillation vials, add scintillation fluid, and count radioactivity.

-

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Determine the IC50 value of Sertindole-d4 from a concentration-response curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

-

Objective: To determine the Ki of Sertindole-d4 for human serotonin 5-HT2A and 5-HT2C receptors.

-

Protocol: Follow the same general protocol as for the D2 receptor binding assay with the following modifications:

-

5-HT2A Receptor:

-

Cells: HEK293 or CHO cells expressing human 5-HT2A receptors.

-

Radioligand: [3H]-Ketanserin (specific activity ~60-90 Ci/mmol), final concentration ~0.5 nM.

-

Non-specific determinant: 10 µM Mianserin.

-

-

5-HT2C Receptor:

-

Cells: HEK293 or CHO cells expressing human 5-HT2C receptors.

-

Radioligand: [3H]-Mesulergine (specific activity ~70-90 Ci/mmol), final concentration ~1 nM.

-

Non-specific determinant: 10 µM Mianserin.

-

-

-

Objective: To determine the Ki of Sertindole-d4 for α1-adrenergic receptors.

-

Protocol: Follow the same general protocol as for the D2 receptor binding assay with the following modifications:

-

Tissue/Cells: Rat cortical membranes or cells expressing α1-adrenergic receptor subtypes.

-

Radioligand: [3H]-Prazosin (specific activity ~70-90 Ci/mmol), final concentration ~0.25 nM.

-

Non-specific determinant: 10 µM Phentolamine.

-

Functional Assays

These assays measure the ability of Sertindole-d4 to antagonize the function of its target receptors.

-

Objective: To measure the ability of Sertindole-d4 to block dopamine-induced inhibition of cAMP production.

-

Materials:

-

CHO or HEK293 cells stably expressing the human dopamine D2 receptor.

-

Assay Buffer: HBSS with 20 mM HEPES, 0.1% BSA, and 0.5 mM IBMX.

-

Forskolin.

-

Dopamine.

-

Sertindole-d4 stock solution.

-

cAMP detection kit (e.g., HTRF, ELISA).

-

-

Protocol:

-

Seed cells in a 96-well plate and grow to confluency.

-

Wash cells with Assay Buffer.

-

Pre-incubate cells with varying concentrations of Sertindole-d4 for 20 minutes at 37°C.

-

Add dopamine (at its EC80 concentration) and forskolin (to stimulate adenylyl cyclase, final concentration ~1 µM).

-

Incubate for 30 minutes at 37°C.

-

Lyse the cells and measure intracellular cAMP levels according to the kit manufacturer's instructions.

-

-

Data Analysis:

-

Generate a dose-response curve for Sertindole-d4's inhibition of the dopamine response.

-

Determine the IC50 value.

-

-

Objective: To measure the ability of Sertindole-d4 to block serotonin-induced intracellular calcium mobilization.

-

Materials:

-

HEK293 or CHO cells stably expressing the human 5-HT2A receptor.

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Assay Buffer: HBSS with 20 mM HEPES.

-

Serotonin.

-

Sertindole-d4 stock solution.

-

Fluorescence plate reader with an injection port.

-

-

Protocol:

-

Seed cells in a black, clear-bottom 96-well plate.

-

Load cells with the calcium-sensitive dye according to the manufacturer's protocol (typically 1 hour at 37°C).

-

Wash cells with Assay Buffer.

-

Place the plate in the fluorescence reader and measure baseline fluorescence.

-

Add varying concentrations of Sertindole-d4 and incubate for 10-20 minutes.

-

Inject serotonin (at its EC80 concentration) and immediately measure the change in fluorescence.

-

-

Data Analysis:

-

Calculate the percentage of inhibition of the serotonin-induced calcium flux by Sertindole-d4.

-

Determine the IC50 value from a dose-response curve.

-

Cell Viability and Proliferation Assays

These assays assess the cytotoxic and anti-proliferative effects of Sertindole-d4 on cultured cells.

-

Objective: To determine the IC50 of Sertindole-d4 for cell viability.

-

Materials:

-

Target cell line (e.g., cancer cell lines).

-

96-well plates.

-

Complete cell culture medium.

-

Sertindole-d4 stock solution.

-

MTS reagent.

-

Microplate reader.

-

-

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow to attach overnight.

-

Treat cells with a range of concentrations of Sertindole-d4 for 24, 48, or 72 hours.

-

Add MTS reagent to each well according to the manufacturer's instructions (typically 20 µL per 100 µL of medium).

-

Incubate for 1-4 hours at 37°C.

-

Measure the absorbance at 490 nm.

-

-

Data Analysis:

-

Express cell viability as a percentage of the vehicle-treated control.

-

Determine the IC50 value from a dose-response curve.

-

-

Objective: To assess the long-term effect of Sertindole-d4 on the proliferative capacity of single cells.

-

Materials:

-

Target cell line.

-

6-well plates.

-